molecular formula C26H26N4O4S B2502878 methyl 2-(2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate CAS No. 1112034-85-1

methyl 2-(2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2502878
CAS No.: 1112034-85-1
M. Wt: 490.58
InChI Key: MNPSZKCWMQZOLT-UHFFFAOYSA-N
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Description

This compound features a pyrrolo[3,2-d]pyrimidine core, a bicyclic system comprising fused pyrrole and pyrimidine rings. Key substituents include:

  • A 5-methyl group and 4-oxo moiety on the pyrrolopyrimidine core.
  • A 7-phenyl group and 3-(propan-2-yl) (isopropyl) substituent on the bicyclic system.
  • A sulfanyl (thioether) bridge connecting the core to an acetamido group, which is further linked to a methyl benzoate ester.

Properties

IUPAC Name

methyl 2-[[2-(5-methyl-4-oxo-7-phenyl-3-propan-2-ylpyrrolo[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O4S/c1-16(2)30-24(32)23-22(19(14-29(23)3)17-10-6-5-7-11-17)28-26(30)35-15-21(31)27-20-13-9-8-12-18(20)25(33)34-4/h5-14,16H,15H2,1-4H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNPSZKCWMQZOLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of organoboron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Pharmacological Properties

The compound features a pyrrolo[3,2-d]pyrimidine scaffold known for its diverse biological activities. Research indicates that derivatives of this scaffold exhibit:

  • Antitumor Activity : Compounds containing the pyrrolo[3,2-d]pyrimidine structure have demonstrated significant anticancer effects. They act as inhibitors of various kinases involved in cancer progression, such as RET (rearranged during transfection) and Janus Kinases (JAKs), which are critical in signaling pathways associated with cancer and other diseases .
  • Anti-inflammatory Effects : The compound has shown promise as an anti-inflammatory agent by inhibiting pathways that lead to inflammation. This is particularly relevant for conditions like rheumatoid arthritis and psoriasis, where inflammation plays a central role .
  • Immunosuppressive Properties : Due to its ability to inhibit JAK3, this compound may serve as a therapeutic agent for autoimmune diseases and organ transplant rejection by modulating immune responses .

Case Studies and Research Findings

Several studies have documented the efficacy of pyrrolo[3,2-d]pyrimidine derivatives:

StudyFindings
Study on RET Inhibition Demonstrated that pyrrolo[3,2-d]pyrimidine derivatives can effectively inhibit both wild-type and mutant forms of RET in non-small cell lung cancer (NSCLC) models .
Anticancer Activity Against Breast Cancer The compound exhibited potent inhibitory effects on MCF-7 breast cancer cells, leading to significant apoptosis .
Immunosuppressive Effects in Autoimmune Models Animal studies indicated that the compound could effectively reduce symptoms associated with autoimmune diseases by modulating JAK-mediated signaling pathways .

Mechanism of Action

The mechanism by which methyl 2-(2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling cascades.

Comparison with Similar Compounds

Research Implications and Gaps

  • Synthetic Challenges : The target’s sulfanyl-acetamido linkage may require optimized conditions to avoid oxidation or disulfide formation.
  • Biological Profiling: No activity data are available in the evidence. Prioritizing assays against kinases or phosphodiesterases (as in ) is recommended .

Biological Activity

The compound methyl 2-(2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate represents a novel entry in the field of medicinal chemistry, particularly within the context of pyrrolo[3,2-d]pyrimidine derivatives. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Pyrrolo[3,2-d]pyrimidines are recognized for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. The specific compound has been investigated for its potential as an antiproliferative agent and its mechanisms of action against various cancer cell lines.

Chemical Structure

The compound's structure features:

  • A pyrrolo[3,2-d]pyrimidine core,
  • A sulfanyl group,
  • An acetamido side chain,
  • A benzoate moiety.

This complex structure contributes to its biological activity through multiple interaction sites with biological targets.

Antiproliferative Properties

Research indicates that derivatives of pyrrolo[3,2-d]pyrimidines exhibit significant antiproliferative effects. In one study, compounds similar to this compound were tested against leukemia cell lines. The results demonstrated an EC50 value of approximately 3.3 µM , indicating potent activity against these cells .

CompoundEC50 (µM)Cell Line
Compound A3.3Leukemia Cells
Compound B23Other Cancer Cells

The mechanism by which this compound exerts its antiproliferative effects appears to involve the inhibition of key cellular pathways associated with cancer cell proliferation. Studies suggest that it may target non-coding RNAs implicated in leukemogenesis and modulate the expression of genes involved in cell cycle regulation .

Anti-inflammatory and Antioxidant Activity

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Research on related pyrrolopyrimidine derivatives revealed their ability to inhibit pro-inflammatory cytokines in vitro .

Case Studies and Research Findings

  • Study on Antiproliferative Activity : In a controlled experiment involving leukemia cell lines, methyl 2-(2-{[5-methyl...]} exhibited a significant reduction in cell viability compared to untreated controls. The study concluded that the compound's structural modifications enhanced its biological efficacy .
  • Inhibition of Cytokine Production : Another study focused on the anti-inflammatory properties of pyrrolopyrimidine derivatives demonstrated that these compounds could significantly reduce levels of TNF-alpha and IL-6 in RAW264.7 macrophages stimulated with lipopolysaccharides (LPS) .

Q & A

Q. What are the key synthetic routes for constructing the pyrrolo[3,2-d]pyrimidine core in this compound?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolo[3,2-d]pyrimidine scaffold. Key steps include:

  • Cyclocondensation : Reacting substituted pyrimidine precursors with thiol-containing intermediates under controlled pH and temperature (e.g., 60–80°C in ethanol) to form the fused heterocyclic core .
  • Sulfanylation : Introducing the thioether group via nucleophilic substitution, often using mercaptoacetic acid derivatives in the presence of a base like triethylamine .
  • Amidation : Coupling the sulfanyl-acetamide moiety to the benzoate ester using carbodiimide-based coupling agents (e.g., HATU or DCC) . Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization .

Q. How can researchers confirm the structural integrity of this compound?

Structural validation requires a combination of analytical techniques:

  • X-ray crystallography : Determines absolute configuration and bond lengths (e.g., mean C–C bond length = 0.005 Å, R factor < 0.06) .
  • NMR spectroscopy : Key signals include the methyl singlet (δ 1.2–1.5 ppm for isopropyl groups) and aromatic protons (δ 7.2–7.8 ppm for phenyl rings) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]<sup>+</sup> expected at m/z 520–550) .

Q. What safety precautions are necessary when handling this compound?

Based on structurally similar compounds:

  • Inhalation/contact : Use fume hoods and PPE (gloves, lab coat). Wash skin/eyes with water for 15 minutes if exposed .
  • First aid : Immediate medical consultation is required for ingestion or prolonged exposure. Provide SDS to physicians .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Systematic optimization strategies include:

  • Design of Experiments (DoE) : Use factorial designs to evaluate variables (temperature, solvent, catalyst load). For example, a 2<sup>3</sup> factorial design identified optimal thioether formation at 70°C in DMF with 10 mol% K2CO3.
  • Flow chemistry : Continuous-flow reactors enhance reproducibility for sensitive steps (e.g., diazomethane reactions) by controlling residence time and temperature .
  • In-line analytics : Real-time HPLC monitoring detects intermediates, reducing side products .

Q. How should researchers address discrepancies in biological activity data across analogs?

Contradictory results often arise from subtle structural variations. Mitigation strategies:

  • Comparative SAR tables :
Compound ModificationActivity (IC50, nM)Key Structural Feature
5-Methyl substitution120 ± 15Enhanced hydrophobic interactions
3-Isopropyl group450 ± 30Steric hindrance at binding site
Data derived from analogs in .
  • Molecular docking : Predict binding modes using software like AutoDock Vina. For example, the 7-phenyl group may clash with kinase ATP pockets, reducing efficacy .

Q. What analytical challenges arise in characterizing this compound’s stability?

  • Degradation pathways : Hydrolysis of the benzoate ester in aqueous buffers (pH > 7) or photodegradation of the thioether group .
  • Mitigation :
  • HPLC-MS stability assays : Monitor degradation products under accelerated conditions (40°C, 75% RH) .
  • Lyophilization : Stabilize the compound in solid form for long-term storage .

Methodological Notes

  • Synthetic reproducibility : Always characterize intermediates (e.g., via <sup>1</sup>H NMR) to avoid propagating impurities .
  • Data validation : Cross-reference crystallographic data (CCDC deposition numbers) with computational models (DFT) to resolve stereochemical ambiguities .

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